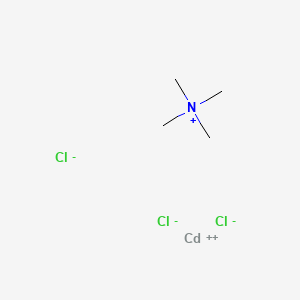

Tetramethylammonium trichlorocadmate

Description

Properties

Molecular Formula |

C4H12CdCl3N |

|---|---|

Molecular Weight |

292.9 g/mol |

IUPAC Name |

cadmium(2+);tetramethylazanium;trichloride |

InChI |

InChI=1S/C4H12N.Cd.3ClH/c1-5(2,3)4;;;;/h1-4H3;;3*1H/q+1;+2;;;/p-3 |

InChI Key |

FUQNDTZDIWHARV-UHFFFAOYSA-K |

Canonical SMILES |

C[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cd+2] |

Origin of Product |

United States |

Preparation Methods

Preparation of Tetramethylammonium Hydroxide (TMAH)

Tetramethylammonium hydroxide is the key precursor for preparing tetramethylammonium trichlorocadmate. Several efficient methods have been developed for synthesizing high-purity tetramethylammonium hydroxide, which can then be reacted with cadmium salts.

Chemical Synthesis via Quaternization and Hydroxide Exchange

One common approach involves the quaternization of trimethylamine with methyl halides (e.g., methyl bromide) followed by hydroxide ion exchange:

Step 1: Formation of Tetramethylammonium Bromide

- Trimethylamine is reacted with methyl bromide in methanol solvent.

- The reaction proceeds under stirring until precipitation of tetramethylammonium bromide occurs.

Step 2: Conversion to Tetramethylammonium Hydroxide

- The crude tetramethylammonium bromide is treated with potassium hydroxide in methanol.

- The mixture is stirred and heated under reflux (35–50 °C) under reduced pressure (30–35 mmHg) for 3 hours.

- The resulting solution is cooled to crystallize pure tetramethylammonium hydroxide crystals.

This method yields white crystalline tetramethylammonium hydroxide with high purity suitable for further complexation reactions.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Trimethylamine + Methyl bromide | Stirring in methanol, room temp | Tetramethylammonium bromide precipitate |

| 2 | Tetramethylammonium bromide + KOH in methanol | Reflux 35–50 °C, vacuum 30–35 mmHg, 3h | Tetramethylammonium hydroxide crystals |

Electrolytic Production Method

An advanced and environmentally friendly method employs ion-exchange membrane electrolysis to produce tetramethylammonium hydroxide with excellent quality and purity:

-

- Methylcarbonate and trimethylamine gases are reacted to form tetramethylammonium hydrogen carbonate salt.

- This intermediate is fed into a three-chamber, two-membrane electrolyzer system.

- The system contains an anode chamber, cathode chamber, and an intermediate salt chamber separated by anion- and cation-exchange membranes.

- Under applied current, tetramethylammonium ions migrate through the cation-exchange membrane to the cathode compartment, where hydroxide ions are generated, forming tetramethylammonium hydroxide.

- The process operates at normal pressure and temperatures between 30–100 °C, with controlled gas flow rates.

-

- High purity product suitable for advanced technological applications.

- Reduction of industrial waste and pollution.

- Simplified technical process with scalability.

| Parameter | Value/Condition |

|---|---|

| Temperature | 30–100 °C |

| Pressure | Atmospheric |

| Current density increase | 500 A/3 min to 4 kA |

| Electrolyzer design | 3 chambers, 2 membranes (anion and cation exchange) |

| Purity | High (suitable for high-tech uses) |

This electrolytic method represents a significant advancement in the industrial production of tetramethylammonium hydroxide.

Preparation of Tetramethylammonium Trichlorocadmate

Once tetramethylammonium hydroxide is obtained, it can be reacted with cadmium chloride salts to form tetramethylammonium trichlorocadmate.

Direct Reaction Method

-

- Tetramethylammonium hydroxide solution.

- Cadmium chloride (CdCl2).

-

- Aqueous solutions of tetramethylammonium hydroxide and cadmium chloride are mixed in stoichiometric amounts.

- The mixture is stirred at room temperature or slightly elevated temperatures.

- The reaction leads to the formation of tetramethylammonium trichlorocadmate as a crystalline solid.

- Slow evaporation or cooling crystallization techniques are used to isolate pure crystals.

-

- The anionic complex formed is typically [CdCl3]− or related species depending on stoichiometry and conditions.

- The tetramethylammonium cation acts as a charge-balancing counterion.

- Purity and composition are confirmed by elemental analysis and spectroscopic methods.

Alternative Synthetic Routes

While direct reaction is standard, some research suggests that controlled crystallization from mixed solvent systems or the use of templating organic cations can influence the crystal structure and properties of the trichlorocadmate complex. However, detailed protocols specifically for tetramethylammonium trichlorocadmate remain limited in literature.

Summary Table of Preparation Methods

Analytical and Characterization Notes

- Elemental analysis is essential to confirm the composition of tetramethylammonium trichlorocadmate.

- Thermal analysis (DSC, TGA) can be used to study stability and phase transitions.

- Spectroscopic techniques (IR, NMR, UV-Vis) provide insight into coordination environment.

- Crystallographic studies reveal the structural details of the complex.

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium trichlorocadmate undergoes several types of chemical reactions, including:

Substitution Reactions: The trichlorocadmate anion can participate in substitution reactions where one or more chloride ions are replaced by other ligands.

Complexation Reactions: The compound can form complexes with other metal ions or ligands, altering its chemical properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halide salts, which can replace chloride ions under appropriate conditions.

Complexation Reactions: Ligands such as ammonia or phosphines are used to form complexes with the cadmium center.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield tetramethylammonium salts with different anions, while complexation reactions can produce various cadmium-ligand complexes .

Scientific Research Applications

Tetramethylammonium trichlorocadmate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other cadmium-containing compounds and as a catalyst in certain chemical reactions.

Biology: The compound is employed in studies involving cadmium’s biological effects and interactions with biomolecules.

Medicine: Research into the toxicological effects of cadmium compounds often utilizes tetramethylammonium trichlorocadmate as a model compound.

Industry: It finds applications in materials science, particularly in the development of cadmium-based materials with specific properties

Mechanism of Action

The mechanism of action of tetramethylammonium trichlorocadmate involves its interaction with molecular targets through its cadmium center. The cadmium ion can coordinate with various ligands, influencing the compound’s reactivity and properties. In biological systems, cadmium can interact with proteins and enzymes, potentially disrupting their function and leading to toxic effects .

Comparison with Similar Compounds

Key Observations :

Physical and Chemical Properties

Table 2: Comparative Properties

Key Observations :

- Thermal Stability : Tetramethylammonium salts generally decompose at temperatures above 200°C, releasing trimethylamine and halides (e.g., TMA-Cl → (CH₃)₃N + CH₃Cl) .

- Solubility : Larger or complex anions (e.g., decaniobates, trichlorocadmates) enhance solubility in water and polar solvents due to reduced lattice energy .

Functional and Application-Based Comparisons

Key Observations :

- Catalysis : TMA-Cl and TMA-OH are widely used as catalysts, while trichlorocadmate may serve in niche roles due to cadmium's redox activity .

- DES Formation: TMA-Cl exhibits non-ideal mixing with larger ammonium salts, mimicking DES behavior via chloride ion sharing . Trichlorocadmate could similarly stabilize DES via [CdCl₃⁻] coordination.

Research Findings and Challenges

- Hydrogen Bonding and Spectroscopy : IR spectra of tetramethylammonium salts correlate with crystal habits, enabling indirect structural analysis when diffraction data are unavailable . For example, CH⋯Cl bonds in TMA-Cl split IR peaks, a feature likely shared by trichlorocadmate .

- Synthesis Limitations : Single-crystal growth of tetramethylammonium salts is challenging due to their tendency to form microcrystalline powders . This complicates structural studies of trichlorocadmate.

- Environmental and Safety Concerns : Cadmium-based compounds (e.g., trichlorocadmate) pose toxicity risks, limiting their industrial use compared to safer alternatives like TMA-Cl .

Q & A

Basic: How is tetramethylammonium trichlorocadmate synthesized, and what methodological considerations are critical for purity?

Answer:

The synthesis involves reacting tetramethylammonium chloride (TMAC) with cadmium chloride under controlled stoichiometric conditions in anhydrous solvents (e.g., THF). Key steps include:

- Precise stoichiometry (1:3 molar ratio of TMAC to CdCl₂) to avoid byproducts like CdCl₃⁻ impurities.

- Silanized glassware to prevent hydrolysis of intermediates, as moisture can lead to structural defects .

- Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) to isolate single crystals for structural analysis. Purity is verified using FTIR (e.g., absence of Cd-OH stretches at ~3400 cm⁻¹) and elemental analysis (Cd/N/Cl ratios) .

Basic: What experimental techniques are used to resolve the crystal structure of tetramethylammonium trichlorocadmate?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:

- Data collection : At low temperatures (e.g., 80–293 K) to minimize thermal disorder, especially for the tetramethylammonium cation .

- Refinement : Use of Maximum Entropy Methods to model cation disorder and inorganic chain distortions. For example, the Cd-Cl bond lengths refine to 2.48–2.52 Å, with Cl-Cd-Cl angles of 87–93° .

- Validation : Cross-check with powder XRD to confirm phase homogeneity and Rietveld refinement residuals (<5%) .

Advanced: How do phase transitions in tetramethylammonium trichlorocadmate influence its ferroelastic domain distribution?

Answer:

Below 118 K, the compound undergoes a phase transition from tetragonal (P4/nmm) to orthorhombic symmetry, driven by cation ordering and inorganic chain distortion :

- Ferroelastic domains : Observed via splitting of Bragg peaks in XRD. Domains form due to strain from cation reorientation, with domain walls aligned along crystallographic directions (e.g., [110]) .

- NMR validation : ¹H NMR at 80 K reveals multiple inequivalent methyl groups, confirming domain multiplicity beyond symmetry predictions (e.g., 6 domains vs. 3 expected) .

- Implications : Domain engineering via thermal cycling (e.g., 100–120 K loops) can modulate mechanical response for sensor applications.

Advanced: What thermodynamic anomalies arise in tetramethylammonium trichlorocadmate under varying temperatures?

Answer:

Heat capacity (Cp) studies (289–473 K) reveal:

- Phase transitions : A sharp Cp peak at 118 K (ΔH = 1.2 kJ/mol) and a broader anomaly at 104 K (ΔH = 0.8 kJ/mol), attributed to sequential cation ordering and chain distortion .

- Entropy changes : ΔS = 4.5 J/mol·K at 118 K, calculated via integration of Cp/T. This aligns with DFT-predicted entropy from cation rotational freedom loss .

- Hysteresis : Thermal cycling shows 2–3 K hysteresis in transition temperatures, indicating metastable domain configurations .

Advanced: How can computational modeling resolve contradictions in reported Cd-Cl bond lengths across studies?

Answer:

Discrepancies (e.g., 2.48 Å vs. 2.55 Å in Cd-Cl bonds) arise from thermal motion and cation disorder . Mitigation strategies:

- DFT + phonon analysis : Calculate force constants to distinguish static distortion (true bond shortening) from dynamic effects (apparent shortening due to vibrations) .

- Molecular dynamics (MD) : Simulate cation reorientation rates (e.g., 10⁹–10¹⁰ Hz at 293 K) to quantify disorder contributions to XRD data .

- Benchmarking : Compare with isostructural analogs (e.g., [(CH₃)₄N][PbCl₃]) to isolate cadmium-specific effects .

Advanced: What methodological challenges arise in studying the compound’s electronic structure via spectroscopy?

Answer:

Key challenges and solutions:

- UV-Vis limitations : Weak d-d transitions (Cd²⁺, d¹⁰) require synchrotron-based X-ray absorption spectroscopy (XAS) at the Cd K-edge (26.7 keV) to probe ligand-field splitting .

- EPR silence : Cd²⁺ (S=0) necessitates indirect probes like ³⁵Cl NMR to detect paramagnetic impurities (e.g., Cd³⁺ defects) via quadrupolar coupling .

- IR/Raman : Overlap of Cd-Cl stretches (200–300 cm⁻¹) with lattice modes requires polarized measurements on single crystals .

Advanced: How do ion transport properties correlate with structural dynamics in tetramethylammonium trichlorocadmate?

Answer:

Iontophoresis and impedance spectroscopy reveal:

- Anisotropic conductivity : σₐᵢᵣ = 10⁻⁵ S/cm (parallel to chains) vs. σₐₓᵢₐₗ = 10⁻⁷ S/cm (perpendicular), linked to 1D CdCl₃⁻ chain topology .

- Activation energy : Eₐ = 0.45 eV (298–373 K), suggesting vacancy-mediated Cl⁻ diffusion along chains .

- Role of TMAC : Tetramethylammonium cations act as immobile charge compensators, confirmed via tracer diffusion (D_Cd = 10⁻¹² cm²/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.